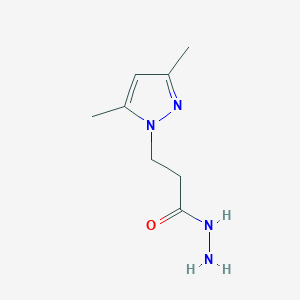

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a chemical compound with the molecular formula C8H14N4O. It is known for its complex molecular structure and versatile applications in scientific research .

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6-5-7(2)12(11-6)4-3-8(13)10-9/h5H,3-4,9H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLNFPQNUBZTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358808 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313050-27-0 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

- Ester Preparation : The pyrazole ring is functionalized with a propanoate ester group via alkylation. For example, 3,5-dimethylpyrazole is treated with methyl acrylate in the presence of a base to form methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

- Hydrazinolysis : The ester intermediate reacts with excess hydrazine hydrate in ethanol at room temperature, replacing the methoxy group with a hydrazide moiety.

Reaction Conditions

- Solvent : Anhydrous ethanol

- Temperature : 20–25°C

- Molar Ratio : 1:10 (ester : hydrazine hydrate)

- Time : 30–60 minutes

Example Procedure

A suspension of methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (1.0 mmol) in ethanol (10 mL) is treated with hydrazine hydrate (10 mmol). The mixture is stirred at room temperature for 1 hour, after which the solvent is evaporated under reduced pressure. The residue is recrystallized from ethanol to afford white crystals of the hydrazide.

Alkylation of 3,5-Dimethylpyrazole Followed by Hydrazine Substitution

An alternative route involves the alkylation of 3,5-dimethylpyrazole with a halogenated propane derivative, followed by displacement of the halide with hydrazine.

Reaction Steps

- Alkylation : 3,5-Dimethylpyrazole is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate to form 1-(3-chloropropyl)-3,5-dimethylpyrazole.

- Nucleophilic Substitution : The chloride intermediate is treated with hydrazine in ethanol, resulting in the substitution of chlorine with a hydrazide group.

Optimization Insights

- Base : K₂CO₃ improves alkylation efficiency by deprotonating the pyrazole NH.

- Solvent : DMF or acetonitrile accelerates alkylation at 60–80°C.

- Hydrazine Excess : A 5:1 molar ratio ensures complete substitution.

Yield : 78–84%

A convergent synthesis strategy combines pyrazole ring formation with simultaneous introduction of the hydrazide side chain. This method utilizes 1,3-diketones and hydrazine derivatives in a cyclocondensation reaction.

Protocol

- Cyclocondensation : Pentane-2,4-dione reacts with hydrazine hydrate to form 3,5-dimethylpyrazole.

- In Situ Alkylation : The pyrazole is immediately treated with methyl acrylate and a base (e.g., NaH) to attach the propanoate ester.

- Hydrazinolysis : The ester is converted to the hydrazide without isolating intermediates.

Advantages

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Hydrazinolysis of Esters | Ester synthesis → Hydrazine substitution | 85–92% | >98% | High |

| Alkylation-Substitution | Alkylation → Halide displacement | 78–84% | 95–97% | Moderate |

| One-Pot Synthesis | Cyclocondensation → Functionalization | 88–90% | >97% | High |

Key Findings :

- The hydrazinolysis route offers the highest yield and purity, making it preferred for lab-scale synthesis.

- The one-pot method is optimal for industrial applications due to fewer intermediate isolations.

Optimization and Scale-Up Considerations

Solvent Selection

- Ethanol is ideal for hydrazinolysis due to its polarity and compatibility with hydrazine.

- DMF accelerates alkylation but requires thorough removal to avoid contamination.

Temperature Control

- Room temperature suffices for hydrazinolysis to prevent side reactions.

- Reflux (80°C) improves alkylation rates but risks decomposition if prolonged.

Purification Techniques

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves minor impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazide derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

Research has indicated that this compound exhibits diverse biological activities:

- Antimicrobial Activity : Studies show that derivatives of this compound possess significant antimicrobial properties against various bacteria, including both Gram-positive and Gram-negative strains. Minimum inhibitory concentrations (MICs) for these derivatives range from 15.625 to 125 μM.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, indicating that the compound may inhibit cell proliferation in certain cancer cell lines. Further studies are required to elucidate the specific mechanisms involved .

- Pesticidal Effects : The compound has shown effectiveness as a pesticide, demonstrating antibacterial and insecticidal properties against specific pests.

Medicine

In medicinal chemistry, the unique properties of this compound are being explored for drug development. The interactions with specific molecular targets may lead to the design of new therapeutic agents aimed at treating infections or cancer .

Antimicrobial Efficacy

A study demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The bactericidal action was attributed to the inhibition of protein synthesis pathways.

Anticancer Research

In vitro studies indicated that some pyrazole derivatives could inhibit cell proliferation in various cancer cell lines. This suggests their potential as anticancer agents; however, further research is needed to confirm their efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide: Similar in structure but with a different position of the pyrazole ring substitution.

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(3-phenoxybenzylidene)propanohydrazide: A derivative with additional functional groups, offering different properties and applications.

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanohydrazide (CAS 313050-27-0) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its pyrazole moiety and a hydrazide functional group, which may contribute to its biological activities. The structural formula can be represented as:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be evaluated through its Minimum Inhibitory Concentration (MIC) against different pathogens. The following table summarizes the MIC values reported in various studies:

The antimicrobial action of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Biofilm Formation : Studies have shown that this compound can disrupt biofilm formation in Staphylococcus aureus, making it a potential candidate for treating biofilm-related infections.

Case Studies

Several studies have reported on the biological activity of this compound:

-

Study on Antibacterial Efficacy :

A study conducted on the antibacterial efficacy of various pyrazole derivatives, including this compound, indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative to traditional antibiotics, especially in treating resistant strains. -

Biofilm Disruption Study :

Another research effort focused on the ability of this compound to disrupt biofilms formed by Pseudomonas aeruginosa. The results demonstrated a substantial reduction in biofilm biomass when treated with the compound at sub-MIC concentrations, suggesting its utility in managing chronic infections associated with biofilms.

Q & A

Q. What are the optimal synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide, and how are intermediates purified?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example:

- Step 1: React 3,5-dimethylpyrazole with a propanoyl chloride derivative under reflux conditions in anhydrous solvents (e.g., 1,4-dioxane) to form the hydrazide backbone .

- Step 2: Purify intermediates via recrystallization using ethanol or ether, followed by thin-layer chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) to confirm purity .

- Key Considerations: Monitor reaction progress using IR spectroscopy for carbonyl (C=O) and N-H stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively).

Q. How is the compound characterized structurally, and what crystallographic parameters are critical?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Monoclinic | |

| Unit cell (Å) | , , | |

| β angle (°) | 99.798 | |

| factor | 0.036 | |

| Refinement software (e.g., SHELXL97) and hydrogen-bonding networks should be analyzed to confirm molecular packing . |

Q. What in vitro assays are used to evaluate biological activity, and how are conflicting results resolved?

Methodological Answer:

- MTT Assay: Measures mitochondrial activity to assess cytotoxicity (IC₅₀ values).

- LDH Assay: Quantifies membrane integrity via lactate dehydrogenase release .

- Oxidative Stress Markers: Total antioxidant capacity (TAC) and total oxidant status (TOS) balance .

- Conflict Resolution: Discrepancies between MTT (cell viability) and LDH (cell death) may arise due to assay sensitivity thresholds. Normalize data to cell density and repeat under controlled oxygen levels .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl groups) influence biological activity, and what computational tools validate these effects?

Methodological Answer:

- Substituent Effects: Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, altering binding affinity to biological targets. Compare analogues via SAR studies .

- Computational Validation: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Tools like Gaussian or COMSOL Multiphysics integrate quantum chemical calculations with reaction path simulations .

Q. How can crystallographic data resolve contradictions in reactivity predictions?

Methodological Answer: SC-XRD reveals bond lengths and angles that deviate from idealized geometries. For example:

- Shortened N-N bonds (1.35 Å vs. 1.45 Å) in the pyrazole ring suggest conjugation effects, increasing stability toward nucleophilic attack .

- Torsional angles >30° indicate steric hindrance, which may explain reduced reactivity in bulky derivatives .

Q. What advanced separation techniques optimize yield in multi-step syntheses?

Methodological Answer:

- Membrane Technologies: Use nanofiltration or reverse osmosis to isolate intermediates with molecular weight cut-offs (MWCO) <300 Da .

- Chromatography: High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves polar byproducts .

Q. How do reaction design platforms (e.g., ICReDD) accelerate derivative development?

Methodological Answer: The ICReDD framework combines:

- Quantum Chemical Calculations: Predict transition states and activation energies for novel reactions.

- Machine Learning: Train models on experimental datasets to prioritize reaction conditions (e.g., solvent, catalyst) .

- Feedback Loops: Iteratively refine synthetic routes using real-time spectral data (NMR/IR) .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.